molecular formula C10H14N2O2 B1608495 2-(4-Methylphenoxy)propanohydrazide CAS No. 83798-16-7

2-(4-Methylphenoxy)propanohydrazide

Cat. No. B1608495
CAS RN: 83798-16-7
M. Wt: 194.23 g/mol
InChI Key: VLEDMATYRJUZNS-UHFFFAOYSA-N
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Description

“2-(4-Methylphenoxy)propanohydrazide” is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 . This compound is typically in solid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14N2O2/c1-7-3-5-9(6-4-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Scientific Research Applications

2-(4-Methylphenoxy)propanohydrazide has a wide range of scientific research applications. It is used as a reagent for the synthesis of a variety of compounds, including amines, amides, and imines. It is also used as a catalyst for the synthesis of polymers, peptides, and proteins. In addition, this compound is used in biochemical and physiological research as a reagent for the detection of various biological molecules, including enzymes, hormones, and proteins.

Mechanism of Action

2-(4-Methylphenoxy)propanohydrazide acts as a proton donor, donating protons to reactants in the presence of an acid. This allows for the formation of new bonds between molecules, leading to the formation of new compounds. In addition, this compound can act as an oxidizing agent, facilitating the oxidation of organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome c oxidase, acetylcholinesterase, and tyrosinase. In addition, this compound has been shown to inhibit the activity of certain hormones, including glucagon and insulin. Furthermore, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

2-(4-Methylphenoxy)propanohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and is readily available. Furthermore, it is relatively inexpensive and can be stored for long periods of time without degradation. However, this compound does have some limitations. It is a strong acid and can cause skin and eye irritation if not handled properly. In addition, it is highly flammable and should be stored in a cool, dry place away from sources of ignition.

Future Directions

2-(4-Methylphenoxy)propanohydrazide has a wide range of potential future applications. It could be used in the development of new drug delivery systems, as it has been shown to be effective at inhibiting enzymes and hormones. It could also be used in the development of new diagnostic tools, as it has been shown to be effective at detecting various biological molecules. In addition, this compound could be used in the development of new materials, as it has been shown to be effective at catalyzing the synthesis of polymers, peptides, and proteins. Finally, this compound could be used in the development of new treatments for diseases, as it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "2-(4-Methylphenoxy)propanohydrazide" .

properties

IUPAC Name

2-(4-methylphenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-3-5-9(6-4-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEDMATYRJUZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390861
Record name 2-(4-methylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83798-16-7
Record name 2-(4-Methylphenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83798-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methylphenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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